Superior In Vitro Potency of Ozenoxacin Against S. aureus Compared to Mupirocin, Fusidic Acid, and Retapamulin
In a worldwide multicentre study (2020–2022) evaluating 1,454 S. aureus clinical isolates from skin and soft-tissue infections, ozenoxacin demonstrated an MIC90 of 0.12 mg/L [1]. This potency exceeded all comparator agents tested, with retapamulin MIC90 of 0.12 mg/L (equivalent at the 90th percentile but with higher MIC50 values), fusidic acid MIC90 of 0.25 mg/L (two-fold higher), and mupirocin MIC90 of 0.5 mg/L (four-fold higher) [1]. Ozenoxacin inhibited 99% of S. aureus isolates at an MIC of ≤0.5 mg/L [1].
| Evidence Dimension | MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) |
|---|---|
| Target Compound Data | MIC90 = 0.12 mg/L; MIC50 = 0.002 mg/L |
| Comparator Or Baseline | Retapamulin MIC90 = 0.12 mg/L; Fusidic acid MIC90 = 0.25 mg/L; Mupirocin MIC90 = 0.5 mg/L |
| Quantified Difference | 4-fold lower than mupirocin; 2-fold lower than fusidic acid |
| Conditions | Broth microdilution (SENSITITRE) against 1,454 S. aureus clinical SSTI isolates collected 2020–2022 from 10 centres across eight countries |
Why This Matters
For procurement decisions involving topical antibacterial screening libraries or formulation development, lower MIC90 values indicate greater intrinsic potency, which may translate to more reliable clinical coverage at equivalent applied concentrations.
- [1] Cantón R, et al. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020–2022). JAC Antimicrob Resist. 2024 Jun 13;6(3):dlae088. doi:10.1093/jacamr/dlae088 View Source
